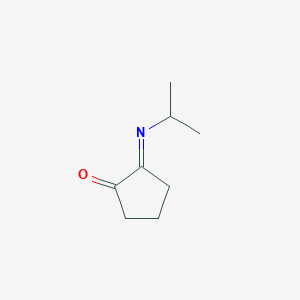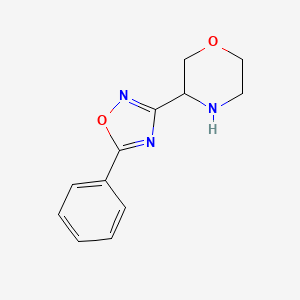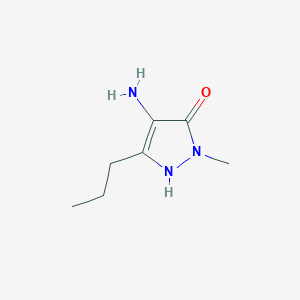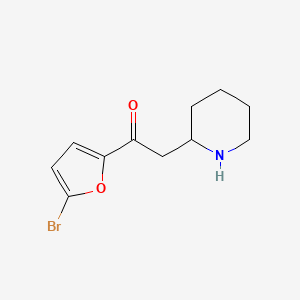![molecular formula C11H12N2O3 B13084158 2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid](/img/structure/B13084158.png)
2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid is a compound that features a benzimidazole moiety, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid typically involves the reaction of benzimidazole derivatives with ethoxyacetic acid. One common method involves the nucleophilic substitution reaction where benzimidazole is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division. This inhibition can lead to the disruption of cellular processes, making the compound effective against cancer cells and microorganisms .
Comparison with Similar Compounds
2-(1-(1H-Benzo[d]imidazol-2-yl)ethoxy)acetic acid can be compared with other benzimidazole derivatives such as:
2-(1H-Benzo[d]imidazol-2-yl)acetic acid: Similar structure but lacks the ethoxy group, which may affect its solubility and reactivity.
2-(1H-Benzo[d]imidazol-2-yl)ethanol:
2-(1H-Benzo[d]imidazol-2-yl)ethylamine: Features an amine group, which can participate in different types of chemical reactions compared to the carboxylic acid group.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)ethoxy]acetic acid |
InChI |
InChI=1S/C11H12N2O3/c1-7(16-6-10(14)15)11-12-8-4-2-3-5-9(8)13-11/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
INLCYJIBULOVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopropyl-N-isobutyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13084103.png)






![1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13084147.png)



![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13084165.png)
